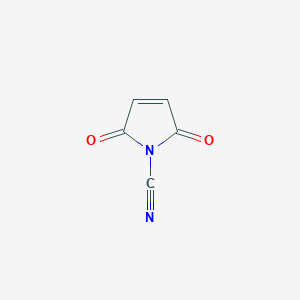

2,5-Dioxopyrrole-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,5-Dioxopyrrole-1-carbonitrile” is a chemical compound with the molecular formula C5H4N2O2 . It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Cadogan reaction, where o-nitrobiaryls are treated with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring . This reaction is a successful route for the preparation of carbazoles and is especially applied in the syntheses of alkaloids .Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrole-1-carbonitrile” is based on the pyrrole ring, a five-membered aromatic ring with two double bonds and one nitrogen atom . The exact structure would require more specific data or an X-ray crystallography study .Chemical Reactions Analysis

In the Cadogan reaction, only five-membered rings are closed, and a very small number of six-membered rings are accessible . Mechanistic studies give rise to a nitrene intermediate, but there are also hints of an anionic electrocyclization .Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dioxopyrrole-1-carbonitrile” is 124.1 g/mol. Further physical and chemical properties would require more specific experimental data.Safety And Hazards

The safety data sheet for a similar compound, Pyrrole-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Orientations Futures

The Cadogan reaction and its derivatives have potential applications in the synthesis of biologically active molecules, including alkaloids and carbazoles . Future research could explore these applications further, as well as investigate the properties and potential uses of “2,5-Dioxopyrrole-1-carbonitrile” and related compounds.

Propriétés

IUPAC Name |

2,5-dioxopyrrole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNMBDWTNMSXKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)